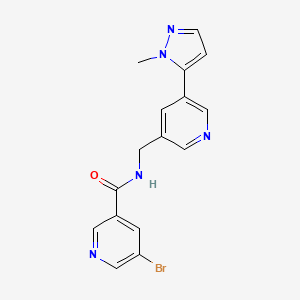

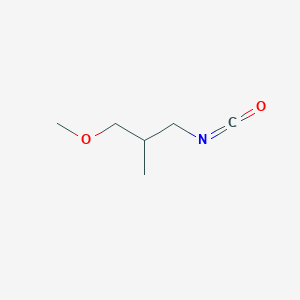

5-溴-N-((5-(1-甲基-1H-吡唑-5-基)吡啶-3-基)甲基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成和衍生物

对烟酰胺衍生物和相关化合物合成的研究重点在于创造具有潜在生物或物理应用的新分子。例如,Kabat 等人 (1987) 讨论了烟酰胺核苷类似物的合成,重点介绍了创建具有潜在生化相关性的结构相关化合物的方法 (Kabat, Pankiewicz, & Watanabe, 1987)。类似地,Joshi 等人 (2010) 探索了某些稠合吡唑及其乙氧基邻苯二甲酰亚胺衍生物的合成和生物学研究,深入了解了具有潜在抗菌和抗病毒特性的烟酰胺相关化合物的创造 (Joshi, Sain, Thadhaney, Ojha, Hussain, & Talesara, 2010).

生物活性

烟酰胺衍生物在生物系统中的作用是研究的一个重要领域。例如,Babault 等人 (2018) 对烟酰胺 N-甲基转移酶 (NNMT) 的双底物抑制剂的研究突出了这些化合物在调节生理和病理过程中的重要性 (Babault, Allali-Hassani, Li, Fan, Yue, Ju, Liu, Vedadi, Liu, & Jin, 2018)。这项研究为开发针对 NNMT 相关途径的治疗剂奠定了基础。

物理化学研究

对烟酰胺衍生物的物理化学性质的研究,例如 Stagni 等人 (2008) 报道的四氮唑铱配合物的颜色调整,展示了这些化合物在材料科学和光物理学中的应用 (Stagni, Colella, Palazzi, Valenti, Zacchini, Paolucci, Marcaccio, Albuquerque, & De Cola, 2008)。此类研究有助于开发具有特定光学性质的新材料和器件。

作用机制

Target of Action

The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging, making NAMPT an attractive therapeutic target for the treatment of a diverse array of diseases .

Mode of Action

The compound interacts with its target, NAMPT, by binding to the active site of the enzyme. This interaction can lead to the inhibition of the enzyme’s activity

Biochemical Pathways

The compound affects the NAD+ salvage pathway by inhibiting the activity of NAMPT . This can lead to a decrease in the levels of NAD+, which is a crucial cofactor in various biological processes including energy metabolism and cell survival . The downstream effects of this inhibition are complex and can vary depending on the specific cellular context.

Pharmacokinetics

Given its structural similarity to other pyrazole and imidazole derivatives , it is likely to be well-absorbed and distributed throughout the body. The compound may undergo metabolic transformations, and its excretion pathways remain to be determined.

Result of Action

The inhibition of NAMPT by the compound can lead to a decrease in NAD+ levels, affecting various cellular processes. This can result in altered cell metabolism, reduced cell survival, and potentially, cell death . The exact molecular and cellular effects can vary depending on the specific cellular context and the concentration of the compound.

属性

IUPAC Name |

5-bromo-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN5O/c1-22-15(2-3-21-22)12-4-11(6-18-8-12)7-20-16(23)13-5-14(17)10-19-9-13/h2-6,8-10H,7H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEJYMCATPJTCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

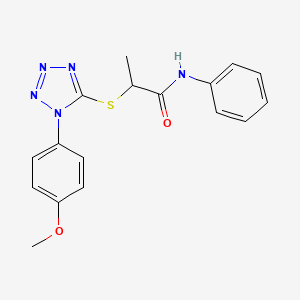

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone](/img/no-structure.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylate](/img/structure/B2921369.png)

![(3S)-1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-3-carboxylic acid](/img/structure/B2921372.png)

![2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2921373.png)

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide](/img/structure/B2921374.png)

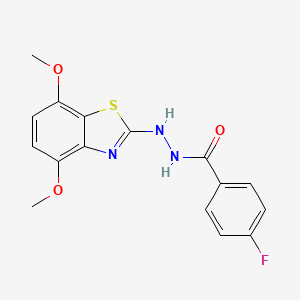

![N-(2,4-dimethoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2921379.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-nitrophenyl)acetamido)benzofuran-2-carboxamide](/img/structure/B2921383.png)

![N-[4-(benzyloxy)phenyl]-4-tert-butyl-2-oxopyrrolidine-3-carboxamide](/img/structure/B2921384.png)